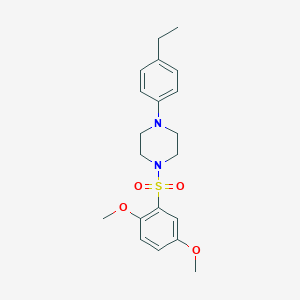![molecular formula C10H8F3NO3 B514892 Ácido {4-[(Trifluoroacetil)amino]fenil}acético CAS No. 105113-62-0](/img/structure/B514892.png)
Ácido {4-[(Trifluoroacetil)amino]fenil}acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Trifluoroacetamido)phenyl]acetic acid is an organic compound with the molecular formula C10H8F3NO3 It is characterized by the presence of a trifluoroacetamido group attached to a phenylacetic acid moiety
Aplicaciones Científicas De Investigación
2-[4-(Trifluoroacetamido)phenyl]acetic acid has several applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoroacetamido)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with trifluoroacetic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate trifluoroacetamide, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of 2-[4-(Trifluoroacetamido)phenyl]acetic acid may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Trifluoroacetamido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives.
Mecanismo De Acción
The mechanism of action of 2-[4-(Trifluoroacetamido)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds or other interactions with target molecules, influencing their activity or function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- Phenylacetic acid
- Trifluoroacetamide derivatives
Uniqueness
2-[4-(Trifluoroacetamido)phenyl]acetic acid is unique due to the presence of both the trifluoroacetamido group and the phenylacetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7-3-1-6(2-4-7)5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOSUSANPOVCLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-isopropoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B514818.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide](/img/structure/B514828.png)

![1-[6-Methyl-1-(2-methylphenyl)-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514838.png)

![2-furyl[3-(methylsulfanyl)-2',5-bifur-2-yl]methanone](/img/structure/B514842.png)
methanone](/img/structure/B514844.png)


methanone](/img/structure/B514849.png)

![2-phenyl-4-[(1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B514851.png)


